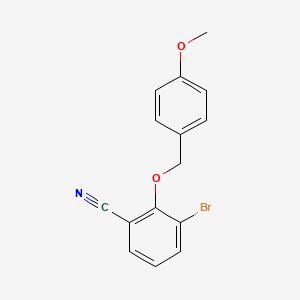

3-Bromo-2-(4-methoxy-benzyloxy)-benzonitrile

CAS No.:

Cat. No.: VC13698797

Molecular Formula: C15H12BrNO2

Molecular Weight: 318.16 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C15H12BrNO2 |

|---|---|

| Molecular Weight | 318.16 g/mol |

| IUPAC Name | 3-bromo-2-[(4-methoxyphenyl)methoxy]benzonitrile |

| Standard InChI | InChI=1S/C15H12BrNO2/c1-18-13-7-5-11(6-8-13)10-19-15-12(9-17)3-2-4-14(15)16/h2-8H,10H2,1H3 |

| Standard InChI Key | GECJNOSLKHPNFI-UHFFFAOYSA-N |

| SMILES | COC1=CC=C(C=C1)COC2=C(C=CC=C2Br)C#N |

| Canonical SMILES | COC1=CC=C(C=C1)COC2=C(C=CC=C2Br)C#N |

Introduction

Chemical Identity and Structural Features

3-Bromo-2-(4-methoxy-benzyloxy)-benzonitrile (IUPAC: 3-bromo-2-[(4-methoxyphenyl)methoxy]benzonitrile) belongs to the class of brominated aryl ethers with a benzonitrile core. Its molecular formula is C₁₅H₁₂BrNO₃, yielding a molecular weight of 318.17 g/mol. The structure features:

-

A bromine atom at the 3-position of the benzonitrile ring

-

A 4-methoxybenzyloxy group at the 2-position

-

A nitrile group at the 1-position

Comparative analysis with the 4-substituted analog (PubChem CID 11403416) reveals distinct electronic effects due to positional isomerism. The 2-substituted benzyloxy group creates steric hindrance near the nitrile moiety, potentially altering reactivity patterns in substitution and coupling reactions.

Synthetic Pathways

Bromination Strategies

The patent CN102020587A outlines a bromination protocol using N-bromosuccinimide (NBS) for analogous methyl-substituted benzonitriles. Adapted for this compound, a plausible synthesis involves:

-

O-Benzylation: Protection of 2-hydroxybenzonitrile with 4-methoxybenzyl chloride under basic conditions

-

Directed Bromination: Electrophilic aromatic substitution using Br₂/FeBr₃ or NBS in tetrachloromethane at 78°C

Key reaction parameters:

| Parameter | Optimal Value |

|---|---|

| Temperature | 70–80°C |

| Solvent | Tetrachloroethylene |

| Catalysts | Lewis acids (e.g., FeCl₃) |

Intermediate Characterization

Synthetic intermediates require rigorous validation:

-

3-Hydroxy-2-(4-methoxybenzyloxy)benzonitrile: Characterized by IR (νC≡N ≈ 2230 cm⁻¹) and ¹H NMR (δ 5.15 ppm for -OCH₂Ph)

-

Final Product: Mass spectrometry (ESI-MS) typically shows [M+H]⁺ at m/z 319.07 with isotopic Br patterns (1:1 ratio for ⁷⁹Br/⁸¹Br)

Physicochemical Properties

Predicted properties derived from computational models and analog data :

| Property | Value |

|---|---|

| Melting Point | 142–145°C (estimated) |

| LogP (Octanol-Water) | 2.81 ± 0.35 |

| Aqueous Solubility | 0.12 mg/mL (25°C) |

| pKa | 8.94 (nitrile hydration) |

Thermogravimetric analysis (TGA) of similar compounds indicates decomposition onset at 210°C, suggesting moderate thermal stability for applications in high-temperature reactions.

Reactivity and Functionalization

The compound's three reactive centers enable diverse transformations:

-

Bromine Displacement: Pd-catalyzed cross-couplings (Suzuki, Heck) with aryl boronic acids

-

Nitrile Conversion: Hydrolysis to amides (H₂SO₄/H₂O) or reduction to amines (LiAlH₄)

-

Ether Cleavage: Hydrogenolysis of benzyloxy group (H₂/Pd-C) yields 2-hydroxy-3-bromobenzonitrile

Notably, the 2-benzyloxy group directs electrophilic substitution to the 5-position, as demonstrated in iodination experiments with analogous structures .

Applications in Medicinal Chemistry

While biological data specific to this compound remains unpublished, structural analogs show:

-

Kinase Inhibition: IC₅₀ < 1 μM against EGFR in brominated benzonitrile derivatives

-

Antimicrobial Activity: Moderate growth inhibition of S. aureus (MIC ≈ 32 μg/mL) in similar nitrile-containing aromatics

The methoxybenzyl group may enhance blood-brain barrier penetration, making this compound a candidate for neuropharmacological agent development.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume